molecular formula C13H12O2 B1630766 (2-Phenoxyphenyl)methanol CAS No. 13807-84-6

(2-Phenoxyphenyl)methanol

Cat. No. B1630766
Key on ui cas rn: 13807-84-6
M. Wt: 200.23 g/mol
InChI Key: VMZBMTWFHYYOIN-UHFFFAOYSA-N
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Patent
US05955492

Procedure details

2-Phenoxybenzoic acid (2.5 g, 11.7 mmol) was dissolved in THF and added dropwise over 15 min to a solution of lithium aluminum hydride (443 mg, 11.7 mmol) in THF. After 5 min, water (0.44 mL) was added slowly, followed by 15% aqueous NaOH (0.44 mL) and water (1.33 mL). The solid was removed by vacuum filtration and the filtrate was concentrated to give the title compound (2.1 g, 90%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
443 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.44 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.44 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.33 mL
Type
reactant
Reaction Step Five
Yield
90%

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10](O)=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>C1COCC1>[O:1]([C:8]1[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=1[CH2:10][OH:11])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=C(C(=O)O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
443 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.44 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0.44 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
1.33 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid was removed by vacuum filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=C(CO)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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